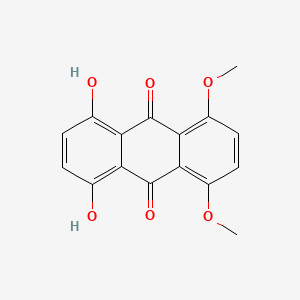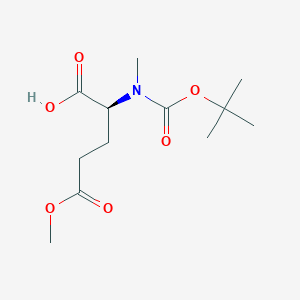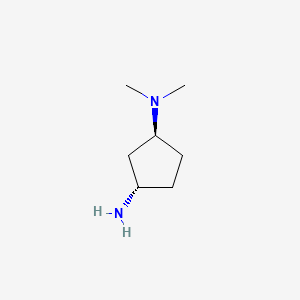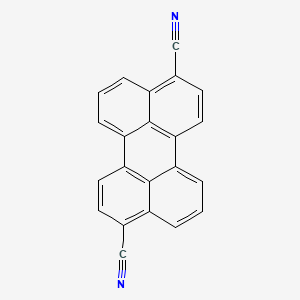![molecular formula C8H4N2O4S2 B13143902 [2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
[2,2'-Bithiazole]-4,4'-dicarboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bithiazole]-4,4’-dicarboxylic acid is an organic compound featuring a bithiazole core with carboxylic acid groups at the 4 and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiazole]-4,4’-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable carboxylating agent, followed by oxidative cyclization to form the bithiazole core. The carboxylic acid groups are then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Bithiazole]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[2,2’-Bithiazole]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Functionalized bithiazole derivatives
科学研究应用
Chemistry
In chemistry, [2,2’-Bithiazole]-4,4’-dicarboxylic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties for gas storage and separation .
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, derivatives of [2,2’-Bithiazole]-4,4’-dicarboxylic acid are investigated for their antimicrobial and anticancer properties.
Industry
In industry, this compound is utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions .
作用机制
The mechanism of action of [2,2’-Bithiazole]-4,4’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes or receptors, modulating their activity. The bithiazole core provides a rigid and planar structure, facilitating π-π interactions and hydrogen bonding with target molecules.
相似化合物的比较
Similar Compounds
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
- [2,2’-Bithiazole]-5,5’-dicarboxylic acid
- [2,2’-Bipyrimidine]-4,4’-dicarboxylic acid
Uniqueness
Compared to similar compounds, [2,2’-Bithiazole]-4,4’-dicarboxylic acid exhibits unique properties due to the presence of sulfur atoms in the bithiazole ring. These sulfur atoms enhance the compound’s ability to coordinate with metal ions and participate in redox reactions, making it a versatile ligand in coordination chemistry and catalysis .
属性
分子式 |
C8H4N2O4S2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-(4-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-15-5(9-3)6-10-4(2-16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI 键 |
JTTQHPVTROJLGN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)C2=NC(=CS2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)



![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
